

Spectroscopic Profile of Potassium Allyltrifluoroborate: A Technical Guide

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Compound of Interest

Compound Name: Potassium allyltrifluoroborate

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This technical guide provides an in-depth overview of the spectroscopic data for **potassium allyltrifluoroborate** ($C_3H_5BF_3K$), a versatile and stable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of **potassium allyltrifluoroborate**. Data from 1H , ^{13}C , ^{19}F , and ^{11}B NMR collectively provide a comprehensive fingerprint of the molecule.

NMR Data Summary

The following tables summarize the key NMR spectroscopic data for **potassium allyltrifluoroborate**, recorded in dimethylsulfoxide- d_6 (DMSO- d_6).

Table 1: 1H NMR Data (300 MHz, DMSO- d_6)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|--------------------------|
| 5.85 - 5.71 | m | CH | |
| 4.88 | d | 10.2 | =CH ₂ (trans) |
| 4.70 | d | 17.1 | =CH ₂ (cis) |
| 1.80 | d | 8.1 | CH ₂ |

Table 2: ¹³C NMR Data (75 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------|
| 139.6 | CH=CH ₂ |
| 113.8 | CH=CH ₂ |
| 27.0 (br) | CH ₂ -B |

Table 3: ¹⁹F and ¹¹B NMR Data (282 MHz and 96 MHz respectively, DMSO-d₆)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-----------------|---------------------------------|--------------|--------------------------|
| ¹⁹ F | -137.5 | q | 47.0 |
| ¹¹ B | 3.4 | q | 47.3 |

Experimental Protocol for NMR Spectroscopy.[1]

NMR spectra are typically acquired on a spectrometer operating at appropriate frequencies for each nucleus (e.g., 300 MHz for ¹H, 75 MHz for ¹³C, 282 MHz for ¹⁹F, and 96 MHz for ¹¹B).[1]

- Sample Preparation: The **potassium allyltrifluoroborate** salt is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

- Internal Reference: For ^1H NMR, the residual solvent peak of DMSO- d_6 is used as the internal reference (δ 2.50 ppm). For ^{13}C NMR, the central peak of the DMSO- d_6 multiplet is used (δ 39.5 ppm).
- External Reference: ^{11}B NMR spectra are calibrated using $\text{BF}_3 \cdot \text{Et}_2\text{O}$ (δ 0.0 ppm) as an external reference. ^{19}F NMR chemical shifts are referenced to an external standard of $\text{CF}_3\text{CO}_2\text{H}$ (δ 0.0 ppm).
- Acquisition Parameters: Typical acquisition parameters for ^1H NMR include a 45° pulse angle, an acquisition time of 3.6 seconds, and 16 repetitions. For ^{13}C NMR, a 90° pulse angle, a delay of 2.3 seconds, an acquisition time of 1.7 seconds, and 1024 repetitions are common. For ^{19}F NMR, a 45° pulse angle, a delay of 1.0 second, and an acquisition time of 0.3 seconds are used. For ^{11}B NMR, a modified pulse sequence may be employed to achieve better resolution and observe coupling constants.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in **potassium allyltrifluoroborate**. The key vibrational modes are associated with the allyl group and the trifluoroborate moiety.

IR Data Summary

While a dedicated, peer-reviewed spectrum for **potassium allyltrifluoroborate** is not readily available, the expected characteristic absorption bands can be compiled based on data from similar compounds and known group frequencies.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------|
| ~3080 | Medium | =C-H stretch |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1640 | Medium | C=C stretch |
| ~1420 | Medium | CH ₂ scissoring |
| ~1100 - 900 | Strong, Broad | B-F stretch |
| ~990, ~910 | Strong | =C-H bend (out-of-plane) |

Note: These are approximate values and may vary based on the sampling method (e.g., KBr pellet, ATR).

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like **potassium allyltrifluoroborate** is the potassium bromide (KBr) pellet technique.

- **Sample Preparation:** A small amount of the finely ground **potassium allyltrifluoroborate** (typically 1-2 mg) is intimately mixed with dry potassium bromide powder (approximately 100-200 mg).
- **Pellet Formation:** The mixture is placed in a die and pressed under high pressure to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the allyltrifluoroborate anion, confirming its elemental composition.

Mass Spectrometry Data Summary

Table 5: High-Resolution Mass Spectrometry Data

| Ionization Mode | Calculated Mass (m/z) for $[\text{C}_3\text{H}_5\text{BF}_3]^-$ | Observed Mass (m/z) |
|------------------|---|---------------------|
| ESI ⁻ | 109.0436 | 109.0436 |

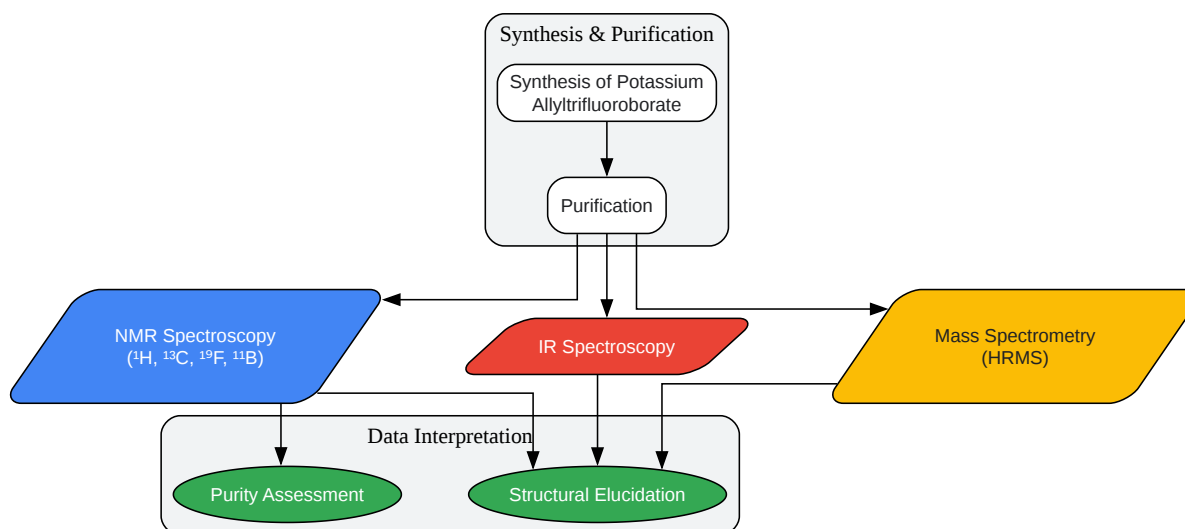
Experimental Protocol for Mass Spectrometry.[2]

Accurate mass measurements can be obtained using a double-focusing magnetic sector analyzer operating in negative electrospray ionization (ESI⁻) mode.

- **Sample Preparation:** The sample is dissolved in a suitable solvent, such as methanol, for infusion into the mass spectrometer.
- **Internal Reference Standards:** To ensure high accuracy, commercially available organic sulfate salts (e.g., sodium n-butyl sulfate and sodium n-hexyl sulfate) can be used as internal reference standards.
- **Data Acquisition:** The sample and reference standards are introduced into the ESI source, and the mass spectrum is acquired. The software utilizes the known masses of the reference standards to accurately calibrate the mass-to-charge ratio of the analyte ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **potassium allyltrifluoroborate**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

- 1. spectrabase.com [spectrabase.com]
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